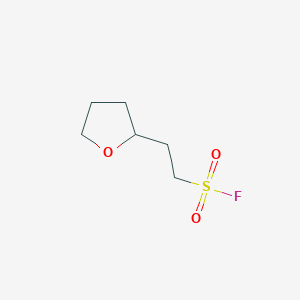

2-(Oxolan-2-yl)ethanesulfonyl fluoride

Description

Properties

IUPAC Name |

2-(oxolan-2-yl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAGUZCLGGECBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 2 Oxolan 2 Yl Ethanesulfonyl Fluoride and Analogues in Complex Chemical Systems

Utilization as Versatile Building Blocks in Organic Synthesis

The sulfonyl fluoride (B91410) moiety is a robust functional group that can participate in a variety of chemical transformations, making it an attractive component in synthetic strategies. Its stability towards hydrolysis and many common reagents allows for its incorporation into molecules that can undergo further elaboration. nih.govenamine.net

C-C Bond Formation Reactions

While the direct participation of the sulfonyl fluoride group in C-C bond formation is not its primary role, molecules containing this moiety can be involved in such reactions through other parts of their structure. For instance, the carbon backbone of 2-(oxolan-2-yl)ethanesulfonyl fluoride could be functionalized. More broadly, sulfonyl fluorides are key precursors to other sulfur-containing functional groups that readily participate in C-C bond-forming reactions.

Recent advancements have shown that sulfonyl fluorides can be involved in photocatalytic C-C bond cleavage and fluorosulfonylation of strained cycloalkanols to produce carbonyl-containing aliphatic sulfonyl fluorides. nih.gov Although not a direct C-C bond formation at the sulfonyl fluoride site, this demonstrates the integration of this functional group into complex transformations leading to valuable building blocks.

C-N and C-O Bond Formation Reactions

The reaction of sulfonyl fluorides with nucleophiles is a cornerstone of their application in synthesis, particularly for the formation of C-N and C-O bonds, leading to sulfonamides and sulfonates, respectively. This reactivity is central to the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov Sulfonamides are a critical class of compounds in medicinal chemistry, and sulfonyl fluorides provide a stable and often more selective alternative to the more reactive sulfonyl chlorides for their synthesis. enamine.net

The reaction of a sulfonyl fluoride with an amine or an alcohol typically requires activation, often with a base or a catalyst, to facilitate the displacement of the fluoride ion. nih.gov

Table 1: Illustrative Examples of C-N and C-O Bond Formation with Analogous Sulfonyl Fluorides

| Sulfonyl Fluoride | Nucleophile | Product | Reaction Type |

| Arylsulfonyl Fluoride | Primary Amine | Arylsulfonamide | C-N Bond Formation |

| Alkylsulfonyl Fluoride | Phenol | Alkylsulfonate | C-O Bond Formation |

| Ethenesulfonyl Fluoride | Secondary Amine | β-Aminoethanesulfonyl Fluoride | Michael Addition (C-N bond) |

Multicomponent and Cyclization Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.gov The incorporation of fluorine-containing building blocks in MCRs is a growing area of interest for the synthesis of novel heterocyclic compounds with potential applications in medicinal and agricultural chemistry. taylorfrancis.com

While specific examples utilizing this compound in MCRs are not documented, its structural motifs suggest potential utility. For instance, the tetrahydrofuran (B95107) ring could participate in cyclization reactions, or the sulfonyl fluoride group could be used to introduce a sulfonyl linkage into a heterocyclic core. For example, sulfonylative and azidosulfonylative cyclizations of enynes can be promoted to give various highly functionalized heterocycles, where the use of tetrahydrofuran (THF) as a solvent is critical for the reaction's success. nih.gov This highlights the potential for the THF moiety within this compound to play a role in such transformations.

Development of Functional Materials and Polymers

The unique properties of the sulfonyl fluoride group, particularly its reactivity in SuFEx click chemistry, have made it a valuable tool in materials science for the synthesis of novel polymers and functional ionic liquids. nih.gov

Incorporation into Polymeric Architectures (e.g., Polysulfonates)

Polysulfonates are a class of polymers that have shown potential as high-impact engineering thermoplastics. scispace.com The development of SuFEx chemistry has provided a highly efficient method for their synthesis through the polycondensation of bis-sulfonyl fluorides and bis-silylated phenols. scispace.comresearchgate.net This approach offers excellent functional group tolerance and produces high molecular weight polymers. nih.govnih.gov

A bifunctional analogue of this compound could potentially be used as a monomer in such polymerizations. The presence of the oxolane ring in the polymer backbone could impart unique properties, such as altered solubility, thermal stability, or biocompatibility.

Table 2: Hypothetical Monomers for Polysulfonate Synthesis via SuFEx

| AA Monomer (Bis-sulfonyl fluoride) | BB Monomer (Bis-silyl ether) | Resulting Polymer |

| Bis(4-(2-(fluorosulfonyl)ethyl)phenyl) ether | Bis(trimethylsilyl) ether of Bisphenol A | Polysulfonate with ether linkages |

| 1,4-Bis(2-(fluorosulfonyl)ethyl)benzene | Bis(tert-butyldimethylsilyl) ether of hydroquinone | Aromatic Polysulfonate |

Design and Synthesis of Functional Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and electrolytes due to their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. rsc.orgnih.govnih.gov The incorporation of a sulfonyl fluoride moiety into the cation or anion of an ionic liquid can impart specific functionalities. rsc.orgresearchgate.net

For instance, the sulfonyl fluoride group can serve as a reactive handle for further chemical modification or as a component to enhance the electrochemical stability of the ionic liquid, making them suitable for applications in energy storage devices like lithium-ion batteries. nih.govnih.govrsc.org The synthesis of such functionalized ionic liquids can be achieved through various strategies, including the alkylation of heterocyclic bases with sulfonyl fluoride-containing electrophiles. mdpi.com A cation functionalized with the 2-(oxolan-2-yl)ethanesulfonyl group could lead to ILs with interesting solvation properties due to the presence of the ether oxygen. nih.gov

Table 3: Potential Components for Sulfonyl Fluoride-Functionalized Ionic Liquids

| Cation | Anion | Potential Application |

| 1-(2-(2-(Fluorosulfonyl)ethyl)oxolan-2-yl)ethyl)-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | Electrolyte for batteries |

| N,N-diethyl-N-methyl-N-(2-(2-(oxolan-2-yl)ethanesulfonyl)ethyl)ammonium | Hexafluorophosphate | Functional solvent |

Probes and Tools in Chemical Biology Research

Sulfonyl fluorides, including this compound and its analogues, have become invaluable tools in chemical biology and molecular pharmacology. Their utility stems from a well-balanced combination of aqueous stability and reactivity towards various protein residues, making them privileged "warheads" for covalent modification. This reactivity, governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the creation of highly specific chemical probes to investigate complex biological systems.

Strategies for Covalent Modification of Biomolecules

The primary strategy for utilizing sulfonyl fluorides in chemical biology involves their function as electrophilic traps that form stable, covalent bonds with nucleophilic amino acid residues on biomolecules. This process, known as SuFEx, is a click chemistry reaction characterized by the exchange of the fluorine atom on a sulfur(VI) center with a nucleophile. The S(VI)-F bond is notably stable under many physiological conditions, including resistance to oxidation, reduction, and hydrolysis, which is crucial for biocompatibility.

The covalent modification is context-dependent, meaning the reactivity of the sulfonyl fluoride warhead is significantly enhanced by the specific microenvironment of a protein's binding pocket. Proximity-enhanced reactivity plays a key role; once a ligand containing a sulfonyl fluoride moiety binds non-covalently to its target, the electrophilic warhead is positioned to react with a nearby nucleophilic residue.

Unlike traditional covalent modifiers that predominantly target the highly nucleophilic cysteine, sulfonyl fluorides exhibit a broader targeting scope. They have been shown to selectively modify a range of amino acids, significantly expanding the toolkit for protein modification. This includes not only the commonly targeted serine, but also lysine, tyrosine, histidine, and threonine. This versatility allows for the targeting of a wider range of proteins, as many binding sites may lack a cysteine but contain other suitable nucleophiles.

The table below summarizes the amino acid residues known to be targeted by sulfonyl fluoride and fluorosulfate (B1228806) warheads through SuFEx chemistry.

| Targeted Amino Acid Residue | References |

| Serine (Ser) | |

| Tyrosine (Tyr) | |

| Lysine (Lys) | |

| Histidine (His) | |

| Threonine (Thr) | |

| Cysteine (Cys) |

This table illustrates the versatility of SuFEx warheads in covalently modifying a diverse set of nucleophilic residues within protein binding sites.

Studies have identified aryl-fluorosulfates as particularly suitable electrophiles for forming covalent adducts with lysine, tyrosine, and histidine, demonstrating good cell permeability and stability in aqueous environments and plasma. The rational design of these covalent probes, informed by structural biology and proteomic mapping, is a continually advancing field aimed at creating highly selective modulators for biological targets.

Exploration in Proteome Labeling and Ligandable Proteome Expansion

The unique reactivity profile of sulfonyl fluorides makes them exceptional tools for proteome-wide investigations and for expanding the "ligandable" portion of the proteome. Chemical proteomics employs covalent probes, such as those based on sulfonyl fluorides, to map the functional landscape of proteins within complex biological samples like cell lysates.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of entire enzyme families. Sulfonyl fluoride-based probes are well-suited for ABPP because their reactivity is often dependent on the specific context of an active binding site, allowing for the selective labeling of active enzymes. These probes typically include a reporter group, such as an alkyne handle for subsequent "click" chemistry-mediated attachment of a fluorophore or affinity tag (e.g., biotin), enabling the detection and identification of labeled proteins.

A significant contribution of SuFEx chemistry is its role in expanding the druggable proteome. Historically, covalent drug discovery has been heavily focused on targeting cysteine residues. However, since many protein binding sites lack a targetable cysteine, there is a pressing need for chemistries that can engage other amino acid residues. Sulfonyl fluoride and fluorosulfate warheads address this gap by enabling the site-specific covalent targeting of tyrosine, lysine, histidine, and other residues.

Competitive chemoproteomic profiling is a key technique used to identify the targets of covalent small molecules. In this approach, a proteome is pre-treated with a covalent compound of interest before being labeled with a broad-spectrum amino acid-reactive probe. If the compound binds to a specific site on a protein, it will block the labeling of that site by the probe. Subsequent mass spectrometry analysis can then identify the proteins and specific residues that were "protected" by the compound, thus revealing its on- and off-targets across the proteome. This methodology has been instrumental in validating targets and understanding the selectivity of novel covalent inhibitors.

The development of diverse libraries of low-complexity ligands containing SuFEx electrophiles allows for the screening of proteomes to discover new ligandable proteins and binding sites, a process sometimes termed "inverse drug discovery". This approach has the potential to uncover novel therapeutic targets that were previously considered "undruggable".

Precursors for Radiolabeling in Advanced Chemical Imaging Techniques

The integration of the sulfur(VI)-fluoride bond into radiochemistry has led to significant advances in the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being the most widely used radionuclide due to its favorable decay properties. Sulfonyl fluorides serve as excellent precursors for introducing ¹⁸F into biomolecules.

The SuFEx reaction provides a robust and efficient method for ¹⁸F-labeling. Typically, a sulfonyl chloride precursor is reacted with [¹⁸F]fluoride to produce the corresponding [¹⁸F]sulfonyl fluoride. This radiofluorination can be performed under mild conditions and has been adapted for automated synthesis, which is crucial for the routine production of radiopharmaceuticals. The resulting ¹⁸F-labeled sulfonyl fluorides can then be used as synthons to label larger, more complex biomolecules like peptides and proteins that may not be amenable to direct radiofluorination.

For example, bifunctional [¹⁸F]arenesulfonyl fluorides have been developed that contain an additional reactive group, such as a formyl group. This allows for a two-step labeling process: first, the precursor is radiolabeled with ¹⁸F via chloride-fluoride exchange, and second, the resulting ¹⁸F-synthon is conjugated to a biomolecule through a different reaction, like oxime formation.

A notable precursor is [¹⁸F]ethenesulfonyl fluoride ([¹⁸F]ESF), which can be synthesized efficiently and used to radiolabel biological molecules under mild, aqueous conditions. While initial studies found that some biomolecules labeled with [¹⁸F]ESF showed instability in serum, the precursor itself has demonstrated utility as an ¹⁸F-fluorinating agent, capable of transferring the [¹⁸F]fluoride to other molecules.

The table below provides examples of precursors and synthons used in S-¹⁸F radiochemistry for PET imaging.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are currently no published studies detailing quantum chemical calculations, such as those based on Density Functional Theory (DFT), for 2-(Oxolan-2-yl)ethanesulfonyl fluoride (B91410). Such calculations would be instrumental in elucidating its fundamental electronic properties.

Table 5.1.1: Hypothetical Data from Quantum Chemical Calculations for 2-(Oxolan-2-yl)ethanesulfonyl fluoride (Note: This table is for illustrative purposes only, as no specific data has been found in the literature.)

| Calculated Property | Predicted Value | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | Data not available | Indicates susceptibility to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Data not available | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges on S, O, F | Data not available | Reveals the electrophilicity of the sulfur atom. |

Future research in this area would be crucial for predicting the reactivity of the sulfonyl fluoride moiety, understanding the influence of the oxolane ring on the electronic environment of the molecule, and providing a theoretical basis for its behavior in chemical reactions.

Molecular Dynamics Simulations for Understanding Reaction Pathways

To date, no molecular dynamics (MD) simulations have been reported for this compound. MD simulations are a powerful tool for exploring the conformational landscape of a molecule and for modeling its interaction with other chemical species, such as amino acid residues in a protein's active site.

For a compound like this compound, which has potential as a covalent modifier of biological macromolecules, MD simulations could provide critical information on:

Binding Pose and Orientation: How the molecule initially docks into a target protein.

Reaction Energetics: The energy barriers associated with the covalent bond-forming step.

Solvent Effects: The role of the surrounding solvent in the reaction pathway.

Without such studies, our understanding of the specific mechanisms through which this compound might exert a biological effect remains speculative.

In Silico Design of Novel Sulfonyl Fluoride Analogues

The process of in silico design involves using computational methods to propose new molecular structures with enhanced properties. While the general principles of designing sulfonyl fluoride-based covalent inhibitors are established nih.gov, there is no specific research detailing the in silico design of analogues based on the this compound scaffold.

Table 5.3.1: Potential Strategies for In Silico Analogue Design (Note: This table outlines general approaches, as no specific designs for this compound have been published.)

| Design Strategy | Rationale | Desired Outcome |

|---|---|---|

| Modification of the Oxolane Ring | To alter solubility, cell permeability, and non-covalent interactions. | Improved pharmacokinetic properties or target affinity. |

| Altering the Ethyl Linker | To optimize the distance and geometry for covalent modification of a target residue. | Increased reaction rate and selectivity. |

Future computational efforts could focus on using the this compound structure as a starting point for developing new chemical probes or therapeutic agents. Techniques such as virtual screening and free energy perturbation calculations could be employed to identify promising new analogues with tailored reactivity and selectivity.

Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of 2-(Oxolan-2-yl)ethanesulfonyl fluoride (B91410) will likely be guided by the principles of green chemistry, moving away from traditional methods that often rely on hazardous reagents and organic solvents. Research is anticipated to focus on developing methodologies that are safer, more efficient, and have a lower environmental impact.

Key emerging strategies for the synthesis of aliphatic sulfonyl fluorides that could be adapted for this specific compound include:

Aqueous Media Synthesis : A significant advancement has been the development of synthetic routes for β-sulfonyl aliphatic sulfonyl fluorides in water. These methods, which can proceed under mild conditions without the need for catalysts or additives, offer substantial environmental benefits. Future work could adapt the conjugate addition of a suitable oxolane-containing nucleophile to ethenesulfonyl fluoride (ESF) in an aqueous medium, potentially allowing for a simple, filtration-based product isolation.

From Thiols and Disulfides : Recently, a groundbreaking green synthetic process was developed to convert thiols and disulfides into a wide range of sulfonyl fluorides, including aliphatic variants. This method uses the easily handled reagent SHC5® and potassium fluoride, producing only non-toxic salt byproducts like NaCl and KCl. Applying this to an appropriate 2-(oxolan-2-yl)ethanethiol (B2403610) precursor could provide a safe, low-cost, and scalable production route.

Electrochemical and Photochemical Methods : Modern synthetic organic chemistry is increasingly employing electrochemistry and photochemistry to drive reactions under mild conditions. Electrochemical synthesis, for instance, can convert thiols and disulfides to sulfonyl fluorides using an inexpensive fluoride source like potassium fluoride, avoiding harsh oxidants. Photochemical strategies using precursors like carboxylic acids or alkenes are also being explored. These techniques represent a frontier for the clean synthesis of functionalized molecules like 2-(Oxolan-2-yl)ethanesulfonyl fluoride.

Deoxyfluorination of Sulfonic Acids : Another promising avenue is the direct conversion of stable and readily available sulfonic acids or their salts into sulfonyl fluorides. Methods utilizing reagents like thionyl fluoride or bench-stable solids such as Xtalfluor-E® offer milder and more user-friendly alternatives to traditional two-step processes involving sulfonyl chloride intermediates.

| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Reference |

|---|---|---|---|

| Synthesis in Aqueous Media | Water as solvent, mild conditions | Environmentally benign, simple workup, no catalyst needed | |

| Conversion of Thiols/Disulfides | SHC5®, Potassium Fluoride (KF) | Safe, low-cost, scalable, non-toxic byproducts | |

| Electrochemical Synthesis | Electrochemical cell, KF | Avoids chemical oxidants, mild conditions | |

| Deoxyfluorination of Sulfonic Acids | Thionyl fluoride or Xtalfluor-E® | Uses stable precursors, avoids sulfonyl chloride intermediates |

Expanding the Scope of SuFEx and Other Reactivities

The sulfonyl fluoride moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction. SuFEx provides a highly reliable and efficient method for connecting molecular fragments. A key future direction for this compound is its utilization as a novel building block to expand the power and scope of SuFEx.

While exceptionally stable, the S(VI)-F bond can be activated to react with nucleophiles, forming robust sulfonates and sulfonamides. The unique structure of this compound offers several advantages in this context:

Introduction of Polarity and Solubility : The oxolane (tetrahydrofuran) ring is a polar, water-miscible group. Incorporating this moiety into larger molecules via SuFEx could enhance their solubility in aqueous or polar organic media, a highly desirable property in medicinal chemistry and materials science.

Flexible Linker : The ethyl spacer between the oxolane ring and the sulfonyl fluoride group provides conformational flexibility, which can be advantageous when designing molecules to fit into specific binding pockets of proteins or to create flexible polymer chains.

A Versatile SuFEx Hub : Ethenesulfonyl fluoride (ESF) is a widely used SuFEx hub for connecting molecules. This compound can be viewed as a pre-functionalized ESF derivative, allowing for the direct installation of the oxolane-ethyl group onto phenols, amines, and other nucleophiles in a single step. This streamlines the synthesis of complex molecules.

Future research will likely involve reacting this compound with a diverse library of nucleophiles (phenols, amines, alcohols) to create novel sulfonates and sulfonamides. These new molecules could then be evaluated for applications in various fields, leveraging the properties imparted by the oxolane ring. Furthermore, exploring its reactivity beyond standard SuFEx, for instance in radical reactions, could open up entirely new synthetic transformations.

**6.3. Novel Applications in Inter

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(Oxolan-2-yl)ethanesulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting oxolane (tetrahydrofuran) derivatives with ethanesulfonyl fluoride in the presence of a base like triethylamine under anhydrous conditions. Yield optimization depends on controlling variables such as temperature (25–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios . Evidence from analogous sulfonyl fluorides (e.g., MnO₂ oxidation in chloroform at 27°C achieving 95% yield) suggests inert atmospheres and catalytic bases improve efficiency .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : X-ray crystallography is the gold standard for resolving substituent positions (e.g., oxolan-2-yl vs. oxolan-3-yl). Hirshfeld surface analysis and 3D interaction energy studies, as demonstrated for structurally related ethanesulfonyl fluorides, provide insights into intermolecular interactions and crystal packing . Complementary techniques include NMR (¹H/¹³C/¹⁹F), IR (sulfonyl stretching bands at ~1350–1200 cm⁻¹), and high-resolution mass spectrometry .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to its reactive sulfonyl fluoride group, use PPE (gloves, goggles, lab coat) and work in a fume hood. First-aid measures for exposure include:

- Inhalation : Immediate removal to fresh air; artificial respiration if needed.

- Skin/Eye Contact : Flush with water for ≥15 minutes .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a sulfonylating agent to introduce sulfonyl groups into target molecules. Applications include:

- Peptide/Protein Modification : Selective reaction with cysteine residues to study binding interactions.

- Sulfonamide Drug Synthesis : Reacting with amines to form sulfonamide derivatives, a common pharmacophore .

Advanced Research Questions

Q. How does the position of the oxolan-2-yl group influence reactivity compared to oxolan-3-yl analogs?

- Methodological Answer : The oxolan-2-yl group imposes steric and electronic effects due to its proximity to the sulfonyl fluoride moiety. Computational studies (e.g., DFT calculations) can model transition states to compare reaction barriers. Experimental data from substituted analogs (e.g., bicyclo[2.2.2]octane derivatives) show that steric hindrance at the 2-position reduces nucleophilic attack rates but enhances selectivity in sulfonamide formation .

Q. What strategies resolve contradictions in reported reaction yields for sulfonyl fluoride derivatives?

- Methodological Answer : Systematic variation of parameters (e.g., solvent, catalyst, temperature) is essential. For example, MnO₂ oxidation in chloroform vs. DMF may explain yield discrepancies. Reproducibility checks using standardized protocols (e.g., inert gas purging, moisture-free conditions) and advanced analytics (HPLC purity checks) mitigate variability .

Q. How can computational modeling predict the biological activity of sulfonyl fluoride-containing compounds?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target enzymes (e.g., proteases). QSAR models trained on sulfonamide libraries correlate electronic parameters (Hammett σ) with inhibitory activity. For instance, electron-withdrawing groups on the oxolane ring enhance electrophilicity, promoting covalent bond formation with active-site residues .

Q. What are the challenges in scaling up reactions involving this compound?

- Methodological Answer : Key challenges include:

- Exothermic Reactions : Use jacketed reactors with precise temperature control to prevent runaway reactions.

- Purification : Chromatography is impractical at scale; instead, fractional distillation or recrystallization (ethanol/water mixtures) is preferred .

- Byproduct Management : Neutralization of HF byproducts requires CaCO₃ traps or ion-exchange resins .

Key Takeaways for Researchers

- Prioritize structural characterization to confirm regiochemistry and reactivity trends.

- Optimize synthetic protocols using controlled variables and computational modeling.

- Adhere to stringent safety measures due to the compound’s high reactivity and toxicity.

- Leverage advanced analytics (Hirshfeld surfaces, QSAR) to bridge synthetic and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.